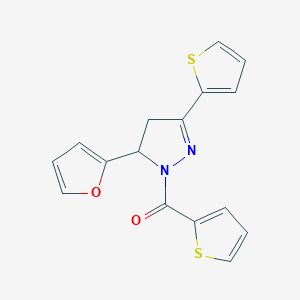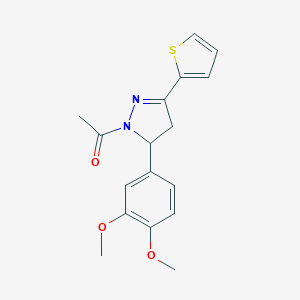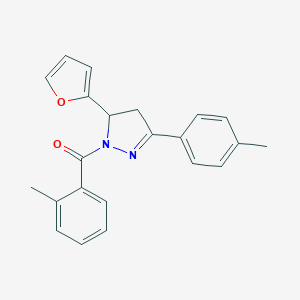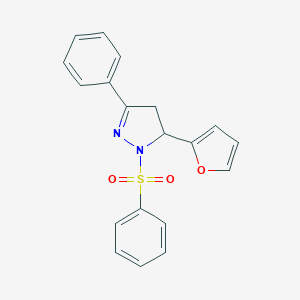
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MPTOE, is a chemical compound that has been widely used in scientific research for its unique properties. It is a benzoxazole derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biomedicine. In
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one is based on its unique structure, which allows it to interact with biomolecules such as proteins and nucleic acids. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one contains a benzoxazole moiety that can form hydrogen bonds with amino acid residues in proteins and a tolyloxyethyl group that can interact with the hydrophobic regions of proteins. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can also intercalate into the DNA double helix and disrupt its structure, leading to DNA damage and cell death. In addition, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can generate ROS upon irradiation with light, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects, depending on its concentration and exposure time. At low concentrations, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can act as a fluorescent probe and selectively bind to biomolecules such as proteins and nucleic acids. At higher concentrations, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can induce cell death and apoptosis by disrupting the DNA structure and generating ROS. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be useful for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high sensitivity and selectivity towards biomolecules, its ability to generate ROS upon irradiation with light, and its potential applications in the field of optoelectronics. However, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one also has some limitations, such as its potential toxicity at high concentrations, its dependence on light for its mechanism of action, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, including the development of new synthesis methods with improved yield and purity, the optimization of its properties for specific applications such as PDT and OLEDs, and the exploration of its potential therapeutic applications for various diseases. In addition, the study of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one's mechanism of action and its interactions with biomolecules can provide valuable insights into the fundamental principles of biochemistry and biophysics.
Synthesemethoden
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can be synthesized through various methods, including the reaction of 2-p-tolyloxyethylamine with 5-methyl-2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-p-tolyloxyethylamine with 5-methylsalicylic acid in the presence of a coupling agent such as DCC and DMAP. The yield of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can be improved by using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and by optimizing the reaction conditions such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has been shown to exhibit high sensitivity and selectivity towards these biomolecules and can be used for imaging and quantification in vitro and in vivo. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer and other diseases. It has been shown to generate reactive oxygen species (ROS) upon irradiation with light, which can induce cell death and tumor regression. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been studied for its potential applications in the field of optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
IUPAC Name |
5-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-6-14(7-4-12)20-10-9-18-15-11-13(2)5-8-16(15)21-17(18)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCJFCMWJRYREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)
![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)
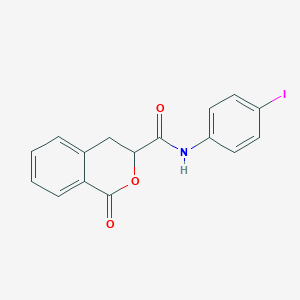
![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)

